3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and is functionalized with a benzylpiperazine moiety and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Propoxyphenyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 4-propoxyphenyl halides in the presence of a base such as potassium carbonate.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate and 4-benzylpiperazine, typically using a suitable solvent like ethanol and a catalyst such as sodium cyanoborohydride
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the propoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanoborohydride in ethanol for reductive amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)benzonitrile
- 3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
What sets 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-2,5-dione core, along with the benzylpiperazine and propoxyphenyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H36N4O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-[3-(4-benzylpiperazin-1-yl)propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H36N4O3/c1-2-19-34-24-11-9-23(10-12-24)31-26(32)20-25(27(31)33)28-13-6-14-29-15-17-30(18-16-29)21-22-7-4-3-5-8-22/h3-5,7-12,25,28H,2,6,13-21H2,1H3 |
InChI Key |
PRGMZPRTYSDCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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